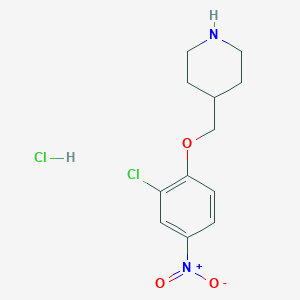

4-((2-Chloro-4-nitrophenoxy)methyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-[(2-chloro-4-nitrophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3.ClH/c13-11-7-10(15(16)17)1-2-12(11)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSPLWPDBUBPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Piperidine and Halomethylated Pyridine Derivatives

- Reaction Components: Piperidine, 2-chloro-4-chloromethylpyridine, potassium carbonate as base, and DMF as solvent.

- Conditions: Reflux at 80–110 °C for 5–15 hours.

- Workup: Cooling, pH adjustment with ammonium hydroxide, and extraction with ethyl acetate followed by drying and distillation.

- Yield: Approximately 90% for the intermediate 2-chloro-4-(piperidin-1-ylmethyl)pyridine, a close analog.

- Relevance: This method illustrates a general approach to preparing piperidine-substituted chloromethyl aromatic compounds, which can be adapted for 4-((2-chloro-4-nitrophenoxy)methyl)piperidine derivatives.

- Reference: CN102304082A patent details this synthetic approach.

Mitsunobu Reaction for Piperidine Substitution

- Reaction Components: Piperidine carboxylic acid derivatives, substituted phenols (e.g., 2-chloro-4-nitrophenol), triphenylphosphine, and diethyl azodicarboxylate (DEAD).

- Conditions: Reaction in tetrahydrofuran (THF) at room temperature for several hours.

- Workup: Solvent removal, precipitation, and conversion to hydrochloride salt by treatment with HCl in methanol.

- Yields: Variable but generally moderate to good (e.g., 54–74% for related substituted piperidines).

- Reference: US Patent US20020038031A1 reports analogous preparation methods for substituted piperidine hydrochlorides using Mitsunobu conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation with bromomethylpiperidine | 2-bromomethylpiperidine, 2-chloro-4-nitrophenol, Na2CO3 | 10–30 °C, 4–6 h | High (not specified) | Mild conditions, industrially scalable | Requires bromomethylpiperidine |

| Piperidine substitution on chloromethylpyridine | Piperidine, 2-chloro-4-chloromethylpyridine, K2CO3, DMF | Reflux 80–110 °C, 5–15 h | ~90 | High yield, well-established | Higher temperature, longer time |

| Mitsunobu reaction | Piperidine carboxylic acid, 2-chloro-4-nitrophenol, PPh3, DEAD | Room temp, several hours | 54–74 | Mild temperature, stereoselective | Use of hazardous reagents (DEAD) |

Detailed Research Findings and Notes

The alkylation method using 2-bromomethylpiperidine and 2-chloro-4-nitrophenol under alkaline conditions is preferred for industrial production due to its mild reaction temperature, simple post-reaction workup, and high purity of the product. The reaction proceeds efficiently at 20–30 °C, with water addition post-reaction to precipitate the product, which is then filtered and dried to yield a white solid.

The Mitsunobu reaction provides a stereoselective route to obtain chiral piperidine derivatives but involves more complex reagents such as triphenylphosphine and DEAD, which require careful handling and generate byproducts that need removal. This method is more suitable for laboratory-scale synthesis or when stereochemistry control is critical.

The piperidine substitution on chloromethylpyridine involves higher temperatures and longer reaction times but achieves high yields (~90%) and is a robust approach for preparing related intermediates. This method is well-documented and can be adapted for related compounds by adjusting substituents on the aromatic ring.

Research also indicates that the preparation of 4-(2-chloro-4-nitrophenyl)piperidine intermediates involves multistep synthesis starting from substituted aromatic nitriles and ethyl acetoacetate, followed by hydroxylamine treatment and hydrolysis to yield key intermediates, which can then be functionalized further to obtain the target compound.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4-nitrophenoxy)methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that enhance drug efficacy and specificity. For instance, it has been utilized in the development of novel treatments for conditions such as irritable bowel syndrome and various cancers, including breast and prostate cancer .

Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential therapeutic effects by modulating biological pathways involved in disease processes. It has been studied for its ability to inhibit enzymes related to serotonin metabolism, which is relevant for treating disorders like pulmonary hypertension and multiple sclerosis .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, 4-((2-Chloro-4-nitrophenoxy)methyl)piperidine hydrochloride has been employed to investigate enzyme inhibition mechanisms. Its interactions with various biomolecules have been shown to influence enzyme activities critical for cellular functions, such as acetylcholinesterase inhibition, which is beneficial in Alzheimer's disease research .

Cell Signaling Pathway Modulation

The compound's ability to alter cell signaling pathways has been a focus of several studies. It has been demonstrated to affect gene expression and cellular behavior, leading to changes such as growth and apoptosis in cancer cells .

Material Science

Development of Advanced Materials

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. The unique chemical structure allows for enhanced durability and resistance to degradation, making it suitable for various industrial applications .

Analytical Chemistry

Detection and Quantification Techniques

The compound is also utilized in analytical chemistry for detecting and quantifying specific substances. Its properties contribute to improving the accuracy and reliability of laboratory results, particularly in pharmacological studies where precise measurements are critical .

Table 1: Key Applications of this compound

| Field | Application | Key Findings/Examples |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Targeting neurological disorders; anticancer drug development |

| Biochemical Research | Enzyme inhibition studies | Inhibition of acetylcholinesterase; modulation of signaling |

| Material Science | Development of advanced materials | Enhanced durability in coatings and polymers |

| Analytical Chemistry | Detection and quantification techniques | Improved accuracy in pharmacological assays |

Case Studies

-

Anticancer Activity

A study demonstrated that derivatives based on this compound showed significant antiproliferative activity against colon cancer cell lines. Modifications to the nitrophenoxy group were found to enhance efficacy significantly . -

Safety Profile Evaluation

Toxicity assessments indicated that the compound did not exhibit acute toxicity up to doses of 2000 mg/kg in animal models, suggesting a favorable safety profile for further pharmaceutical development. -

Enzyme Inhibition Mechanism Exploration

Research focused on the inhibition of tryptophan hydroxylase (TPH) indicated that analogs of this compound could be effective in treating disorders characterized by altered serotonin metabolism .

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-nitrophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of piperidine hydrochlorides modified with substituted phenoxy groups. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (Cl, NO₂): These substituents increase molecular polarity and may enhance binding to biological targets (e.g., enzymes or receptors) .

- Halogen substitution : Replacing Cl with F () reduces molecular weight slightly (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol) and modifies lipophilicity .

Biological Activity

4-((2-Chloro-4-nitrophenoxy)methyl)piperidine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure and properties allow it to interact with various biological targets, making it a valuable subject for research on enzyme inhibition, receptor binding, and potential therapeutic applications.

The compound features a piperidine ring substituted with a chloro-nitrophenoxy group, which contributes to its biological activity. The hydrochloride form enhances its solubility, making it more amenable for biological assays and applications.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, it has been noted for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), similar to other piperidine derivatives used in Alzheimer's disease therapy .

- Receptor Modulation : It interacts with various receptors, influencing their function. This modulation can lead to therapeutic effects in conditions such as inflammation and infection.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity:

- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate strong activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : It also possesses antifungal properties, particularly against Candida albicans, demonstrating its potential utility in treating fungal infections .

Case Studies

- Enzyme Inhibition Studies : A study investigating the inhibition of AChE by various piperidine derivatives found that modifications similar to those in this compound significantly enhanced enzyme inhibition compared to unmodified compounds .

- Therapeutic Applications : Research into the compound's anti-inflammatory effects suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine | Similar piperidine structure | Moderate AChE inhibition |

| 4-(2-Methyl-4-nitrophenoxy)piperidine | Similar but with methyl substitution | Enhanced antimicrobial properties |

This comparison highlights the unique attributes of this compound, particularly its enhanced solubility and stability due to its hydrochloride form.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives, emphasizing their role as potential drug candidates. The incorporation of various substituents on the piperidine ring has been shown to affect both solubility and biological activity, further supporting the need for ongoing research into this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((2-chloro-4-nitrophenoxy)methyl)piperidine hydrochloride, and how can reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2-chloro-4-nitrophenol and 4-(chloromethyl)piperidine hydrochloride under alkaline conditions (e.g., NaOH in dichloromethane). Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can improve reaction efficiency. Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel. Yield optimization requires controlling temperature (20–40°C) and stoichiometric ratios (1:1.2 phenol:piperidine derivative) to minimize side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer: Use a combination of H/C NMR to confirm the piperidine ring and phenoxy substituents. IR spectroscopy identifies nitro (1520–1350 cm) and C-Cl (750–550 cm) stretches. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]). Discrepancies in NMR splitting patterns (e.g., piperidine chair conformers) can be resolved using variable-temperature NMR or computational modeling (DFT) .

Q. How can researchers determine physicochemical properties (e.g., solubility, stability) when data are unavailable?

- Methodological Answer: For solubility, perform incremental solvent titration (water, DMSO, ethanol) with gravimetric analysis. Stability under light, heat, and humidity is assessed via accelerated degradation studies (ICH guidelines). Use DSC/TGA for melting/decomposition points. If decomposition occurs, employ inert atmospheres (N) during testing .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro and chloro substituents in downstream functionalization?

- Methodological Answer: The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. The chloro group can undergo SNAr reactions under basic conditions. Computational studies (e.g., Fukui indices) predict reactive sites. Experimental validation involves synthesizing derivatives (e.g., nitro reduction to amine) and analyzing regioselectivity via HPLC-MS .

Q. How can in vitro bioactivity studies be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer: Use cell-based assays (e.g., HEK293 or CHO cells) for receptor-binding studies. Dose-response curves (1 nM–100 µM) assess efficacy (EC) and toxicity (IC). Include positive controls (e.g., known kinase inhibitors) and validate results with siRNA knockdown or CRISPR-edited cell lines. Statistical analysis requires ANOVA with post-hoc tests (p < 0.05) .

Q. What strategies address discrepancies in purity analysis between synthetic batches?

- Methodological Answer: Employ orthogonal analytical methods:

- HPLC-DAD : Detect impurities at 254 nm (aromatic absorption).

- LC-MS/MS : Identify byproduct structures (e.g., dechlorinated analogs).

- Elemental Analysis : Verify Cl/N stoichiometry.

Adjust synthetic protocols (e.g., stricter moisture control) if impurities arise from hydrolysis .

Q. How does the compound’s stereochemistry influence its biological activity, and how is this evaluated?

- Methodological Answer: Separate enantiomers via chiral chromatography (Chiralpak AD-H column). Test isolated enantiomers in bioassays (e.g., enzyme inhibition). Molecular docking (AutoDock Vina) predicts binding affinities to chiral targets (e.g., GPCRs). Circular dichroism (CD) confirms absolute configuration .

Safety and Compliance

Q. What protocols ensure safe handling given limited toxicological data?

- Methodological Answer: Assume acute toxicity (Category 4, H302/H312) based on structural analogs. Use PPE (gloves, goggles, lab coat) and fume hoods. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA guidelines). Regularly monitor air quality with OSHA-approved sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.